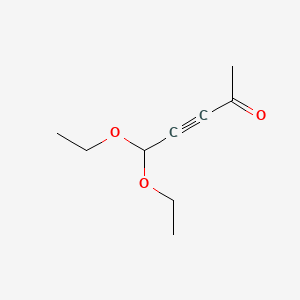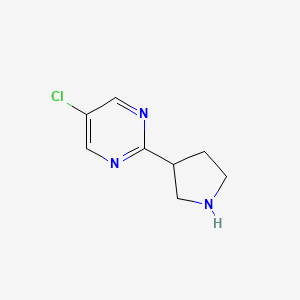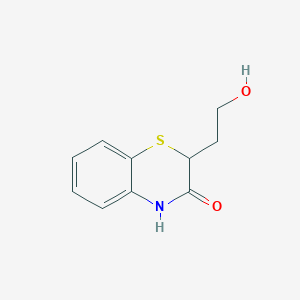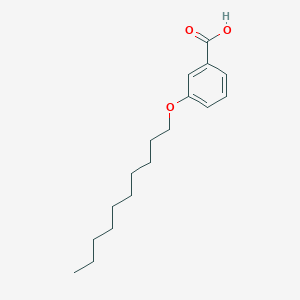![molecular formula C18H25BrN2O3 B8777112 tert-butyl 4-[[2-(4-bromophenyl)acetyl]amino]piperidine-1-carboxylate](/img/structure/B8777112.png)
tert-butyl 4-[[2-(4-bromophenyl)acetyl]amino]piperidine-1-carboxylate
概要
説明
tert-butyl 4-[[2-(4-bromophenyl)acetyl]amino]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a bromophenylacetamido moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(4-bromophenyl)acetamido]piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenylacetamido Group: This step involves the reaction of the piperidine derivative with 4-bromophenylacetic acid or its derivatives under suitable conditions to form the bromophenylacetamido group.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
化学反応の分析
Types of Reactions
tert-butyl 4-[[2-(4-bromophenyl)acetyl]amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Reduction: Reduced derivatives with modified functional groups.
科学的研究の応用
tert-butyl 4-[[2-(4-bromophenyl)acetyl]amino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of tert-butyl 4-[2-(4-bromophenyl)acetamido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenylacetamido group may interact with biological receptors or enzymes, leading to modulation of their activity. The piperidine ring can also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: Similar structure with a bromoacetyl group instead of a bromophenylacetamido group.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
tert-butyl 4-[[2-(4-bromophenyl)acetyl]amino]piperidine-1-carboxylate is unique due to the presence of the bromophenylacetamido group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
特性
分子式 |
C18H25BrN2O3 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC名 |
tert-butyl 4-[[2-(4-bromophenyl)acetyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-10-8-15(9-11-21)20-16(22)12-13-4-6-14(19)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,20,22) |
InChIキー |
TYNVREAHYQUWQI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

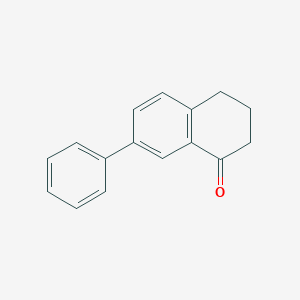
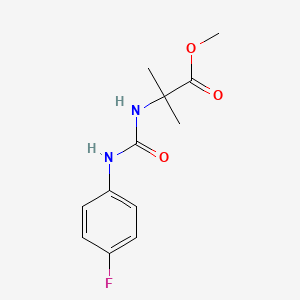
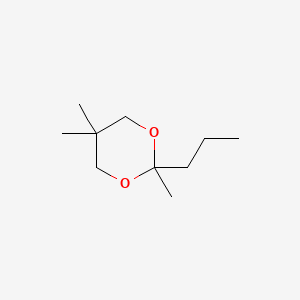
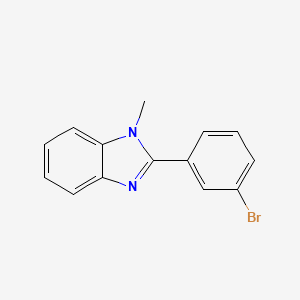
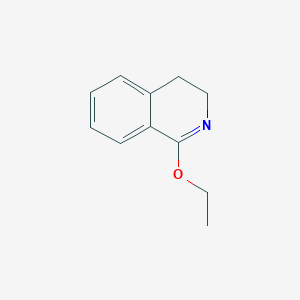
![5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8777061.png)
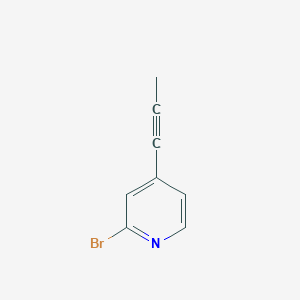
![(7aS,11aS)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro-[1]benzofuro[2,3-h]quinazolin-2-amine](/img/structure/B8777078.png)
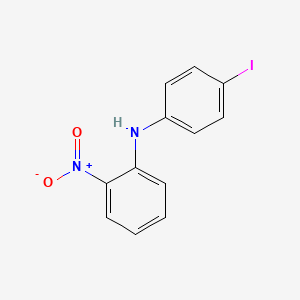
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(2-methoxyethoxy)propyl]-](/img/structure/B8777085.png)
